去甲基多维替尼

描述

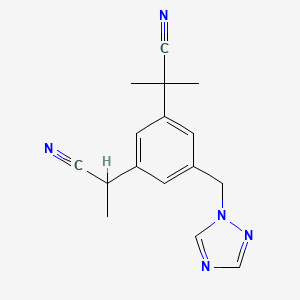

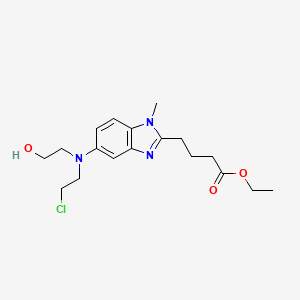

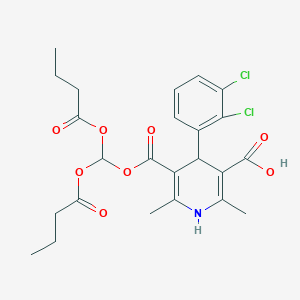

N-Desmethyl Dovitinib is a compound with the molecular formula C₂₀H₁₉FN₆O . It structurally resembles the bisbenzimidazole minor groove binding dye Hoechst 33258 .

Molecular Structure Analysis

N-Desmethyl Dovitinib contains a total of 51 bonds, including 32 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, and 12 aromatic bonds. It also includes 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .Chemical Reactions Analysis

Dovitinib, the parent compound of N-Desmethyl Dovitinib, has been found to inhibit the catalytic decatenation activity of topoisomerase IIα and the DNA-independent ATPase activity of yeast topoisomerase II, suggesting that it interacts with the ATP binding site .Physical And Chemical Properties Analysis

N-Desmethyl Dovitinib has a molecular weight of 378.4 . It contains a total of 47 atoms, including 19 Hydrogen atoms, 20 Carbon atoms, 6 Nitrogen atoms, 1 Oxygen atom, and 1 Fluorine atom .科学研究应用

癌症治疗和激酶抑制:多维替尼因其抑制多种激酶的能力而闻名,这在其癌症治疗应用中至关重要。它靶向拓扑异构酶 I 和 II,这些酶对于 DNA 处理至关重要,在抑制癌细胞生长中发挥作用 (Hasinoff et al., 2012).

对转移性黑色素瘤的影响:在晚期黑色素瘤的研究中,多维替尼显示出作为成纤维细胞生长因子 (FGF) 和血管内皮生长因子 (VEGF) 受体抑制剂的潜力。其治疗作用因其诱导患者病情稳定的能力而进一步凸显 (Kevin B. Kim et al., 2011).

肝细胞癌治疗:研究表明,多维替尼诱导肝细胞癌细胞凋亡。它通过 SHP-1 介导的 STAT3 抑制介导这种作用,显示出作为肝细胞癌替代治疗的希望 (Tai et al., 2011).

成骨细胞分化:在骨质疏松症或骨相关疾病的情况下,多维替尼已显示出增强 BMP-2 诱导的成骨细胞分化,表明其在这些疾病中治疗的潜在重新定位 (Yura Lee et al., 2016).

药代动力学和药效学相互作用:对多维替尼与药物转运蛋白和药物代谢酶相互作用潜力的研究揭示了它对 CYP2C19、CYP3A4、P-gp 和 OATP 的弱抑制,以及对 BCRP 的强抑制。这些发现对于了解其在药物-药物相互作用中的潜力非常重要 (Weiss et al., 2014).

前列腺癌骨转移:多维替尼已显示出对一部分前列腺癌骨转移患者的治疗活性,特别是由于阻断了骨微环境中 FGFR 介导的基质上皮相互作用 (X. Wan et al., 2014).

未来方向

The poor tolerability of Dovitinib indicates that dose adaptations are required in future studies . The combination of neoadjuvant Dovitinib with checkpoint inhibitors, such as atezolizumab, and implementation of therapeutic drug monitoring may improve overall response rates as well as tolerability .

属性

IUPAC Name |

4-amino-5-fluoro-3-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUNJGIEUWMQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747550 | |

| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Dovitinib | |

CAS RN |

668432-44-8 | |

| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethyldovitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ3QQH95R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

phosphoryl]acetic acid](/img/structure/B601002.png)

![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)